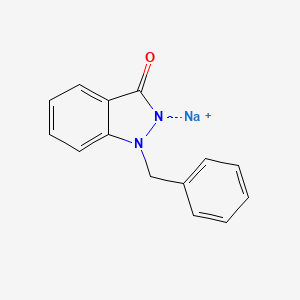

1-Benzyl-1H-indazol-3-ol Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-3-hydroxy-1H-indazole Sodium Salt is a chemical compound with the molecular formula C14H11N2NaO and a molecular weight of 246.24 g/mol . It is an intermediate in the production of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 1-Benzyl-3-hydroxy-1H-indazole Sodium Salt involves several steps. One common method includes the reaction of ortho-aminobenzoic acid with benzyl chloride to form N-benzyl-ortho-aminobenzoic acid. This intermediate is then subjected to nitrosation using sodium nitrite and hydrochloric acid to yield N-benzyl-N-nitroso-ortho-aminobenzoic acid. The final step involves reduction and cyclization to produce 1-Benzyl-3-hydroxy-1H-indazole Sodium Salt .

Chemical Reactions Analysis

1-Benzyl-3-hydroxy-1H-indazole Sodium Salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indazole derivatives.

Reduction: Reduction reactions can yield different hydroxyindazole derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-1H-indazol-3-ol sodium salt, an indazole derivative, has विभिन्न applications in scientific research, stemming from its unique chemical properties and biological activities.

Scientific Research Applications

- Apoptosis Research Indazole derivatives, including this compound, have demonstrated antiapoptotic properties, making them potential candidates for treating conditions like sepsis and septic shock.

- Fertility Control Halogenated indazole derivatives exhibit antispermatogenic effects, suggesting their potential in fertility control and contraceptive research.

- Material Science Indazole derivatives can form coordination polymers with metal ions like sodium and lithium. These polymers' crystal structures and vibrational spectra could be useful in creating new materials with specific optical or electronic properties.

- Drug Development The ability to synthesize various indazole derivatives allows researchers to explore a wide range of chemical properties and biological activities, making them valuable for developing new drugs and materials.

- Kinase Inhibitors Research has explored indazole-based compounds as kinase inhibitors. These compounds can be used to study Akt-specific functions within cells .

Chemical Information

The following is chemical information regarding 1-Benzyl-3-hydroxy-1H-indazole Sodium Salt :

- CAS Number: 13185-09-6

- Molecular Formula: C14H11N2NaO

- Molecular Weight: 246.24

- Purity: >95% (HPLC)

- SMILES: $$Na+].[O-]c1nn(Cc2ccccc2)c3ccccc13

- Storage Temperature: +4°C

Use as a Building Block

This compound can be used as a building block for synthesizing a variety of compounds. The ability to introduce different substituents allows for the exploration of a wide range of chemical properties and biological activities. This makes it a valuable tool in synthetic chemistry for the development of new drugs and materials.

Indazole derivatives have been studied for diverse biological activities:

- Anti-inflammatory

- Anti-cancer

- Anti-apoptotic properties

Characterization

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydroxy-1H-indazole Sodium Salt involves its interaction with molecular targets such as enzymes and receptors. It is known to activate the nitric oxide receptor, soluble guanylate cyclase, leading to various physiological effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1-Benzyl-3-hydroxy-1H-indazole Sodium Salt can be compared with other similar compounds, such as:

1-Benzyl-3-hydroxy-1H-indazole: This compound lacks the sodium salt component but shares similar chemical properties.

Benzydamine Hydrochloride: A direct derivative used for its anti-inflammatory properties.

1-Benzyl-3-indazolone Sodium Salt: Another related compound with similar applications in medicinal chemistry.

The uniqueness of 1-Benzyl-3-hydroxy-1H-indazole Sodium Salt lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

1-Benzyl-1H-indazol-3-ol sodium salt (CAS No. 13185-09-6) is a derivative of indazole that has garnered attention for its diverse biological activities. This compound features a benzyl group attached to the nitrogen of the indazole ring, with sodium ion associated with the oxygen atom, enhancing its solubility and reactivity in various chemical environments. Research indicates that this compound exhibits anti-inflammatory , antioxidant , and anticancer properties, making it a candidate for therapeutic applications.

The molecular formula of this compound is C14H11N2NaO, with a molecular weight of 246.24 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₂NaO |

| Molecular Weight | 246.24 g/mol |

| CAS Number | 13185-09-6 |

| Solubility | Soluble in DMSO |

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies. It is believed to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. For instance, studies have shown that it can reduce the secretion of inflammatory mediators in cellular models.

Antioxidant Activity

The compound has also been characterized by its antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, potentially preventing diseases related to oxidative damage.

Anticancer Effects

Research into the anticancer potential of this compound has revealed promising results. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism involves interaction with specific molecular targets, leading to cell cycle arrest and programmed cell death.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. It has been reported to activate soluble guanylate cyclase (sGC), resulting in increased levels of cyclic GMP (cGMP), which plays a crucial role in vasodilation and cellular signaling pathways.

Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound at varying concentrations (10 μM to 100 μM) .

Study 2: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of this compound against breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 15 μM to 25 μM, demonstrating potent cytotoxicity compared to standard chemotherapeutics .

Properties

Molecular Formula |

C14H11N2NaO |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

sodium;1-benzylindazol-2-id-3-one |

InChI |

InChI=1S/C14H12N2O.Na/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11;/h1-9H,10H2,(H,15,17);/q;+1/p-1 |

InChI Key |

POYTWGDRMIVNEF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)[N-]2.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.